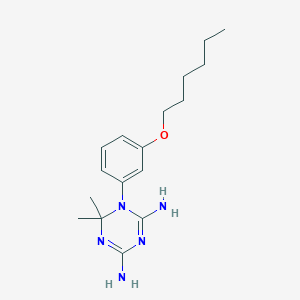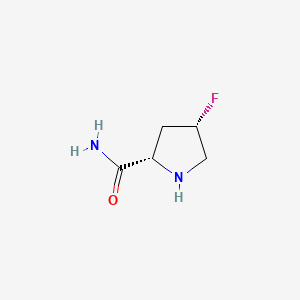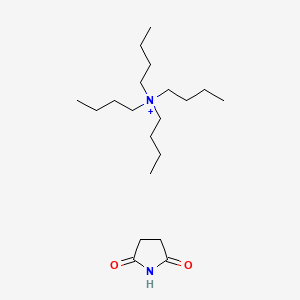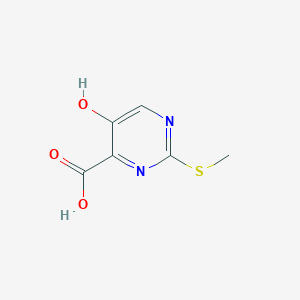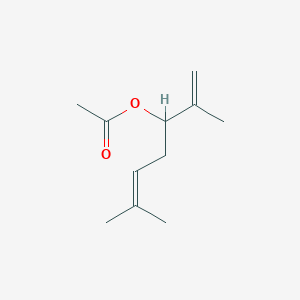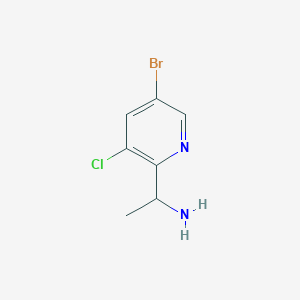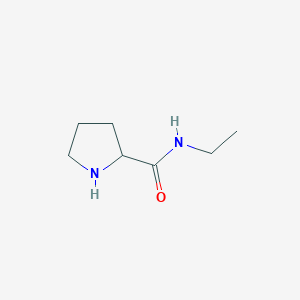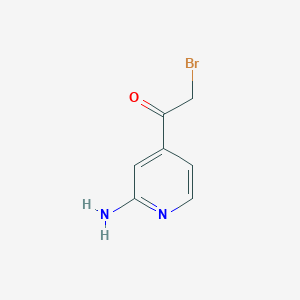dimethylsilane CAS No. 749252-71-9](/img/structure/B3153064.png)
[(5-Azidopentyl)oxy](tert-butyl)dimethylsilane
Overview
Description
(5-Azidopentyl)oxydimethylsilane is a silane compound characterized by a terminal azide group. This compound is commonly used for surface modifications due to its reactivity with alkyne, BCN, and DBCO via Click Chemistry . The molecular formula of (5-Azidopentyl)oxydimethylsilane is C11H25N3OSi, and it has a molecular weight of 243.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Azidopentyl)oxydimethylsilane typically involves the reaction of a suitable silane precursor with an azide-containing reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of (5-Azidopentyl)oxydimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically monitored using techniques such as NMR and HPLC to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Azidopentyl)oxydimethylsilane undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The terminal azide group reacts with alkynes, BCN, and DBCO to form triazoles.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Alkynes: Used in Click Chemistry reactions to form triazoles.
BCN and DBCO: React with the azide group to form stable triazole linkages.
Major Products Formed
The major products formed from these reactions are triazoles, which are stable and have various applications in materials science and bioconjugation .
Scientific Research Applications
(5-Azidopentyl)oxydimethylsilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Azidopentyl)oxydimethylsilane primarily involves its terminal azide group. This group is highly reactive and can undergo Click Chemistry reactions with alkynes, BCN, and DBCO to form triazoles. These reactions are typically catalyzed by copper(I) ions, which facilitate the formation of the triazole ring . The resulting triazoles are stable and can be used for various applications, including bioconjugation and materials science .
Comparison with Similar Compounds
Similar Compounds
(5-Azidopentyl)oxy: Similar to (5-Azidopentyl)oxydimethylsilane but with a trimethylsilane group instead of a tert-butyl group.
(5-Azidopentyl)oxy: Another similar compound with a dimethylsilane group.
Uniqueness
(5-Azidopentyl)oxydimethylsilane is unique due to its tert-butyl group, which provides steric hindrance and can influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity is desired .
Properties
IUPAC Name |
5-azidopentoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3OSi/c1-11(2,3)16(4,5)15-10-8-6-7-9-13-14-12/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKUZIPHKMRFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


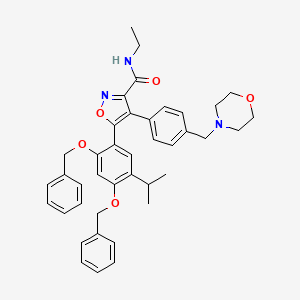
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one](/img/structure/B3152987.png)
